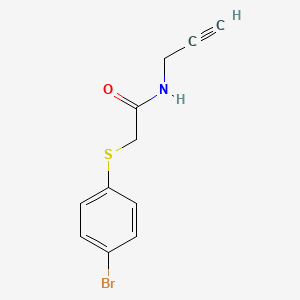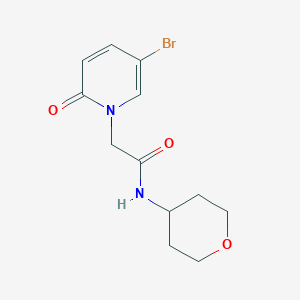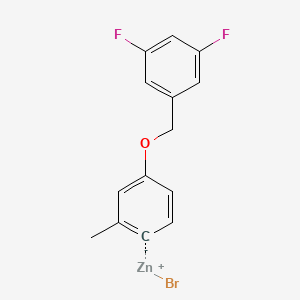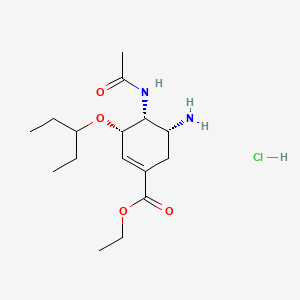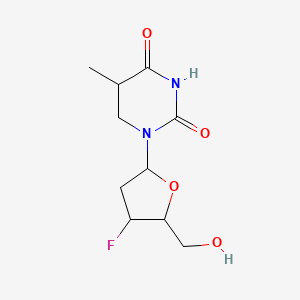
Methyl (2S,4S)-1-Boc-4-(4-benzyl-1-piperazinyl)pyrrolidine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (2S,4S)-1-Boc-4-(4-benzyl-1-piperazinyl)pyrrolidine-2-carboxylate is a complex organic compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a pyrrolidine ring, a benzyl group attached to a piperazine ring, and a Boc (tert-butoxycarbonyl) protecting group. It is commonly used in organic synthesis and pharmaceutical research due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2S,4S)-1-Boc-4-(4-benzyl-1-piperazinyl)pyrrolidine-2-carboxylate typically involves multiple steps. One common method starts with the preparation of the pyrrolidine ring, followed by the introduction of the Boc protecting group. The benzyl group is then attached to the piperazine ring, and finally, the esterification reaction is carried out to form the methyl ester.
Preparation of Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as amino acids or their derivatives.
Introduction of Boc Protecting Group: The Boc group is introduced using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.
Attachment of Benzyl Group to Piperazine Ring: The benzyl group is attached to the piperazine ring through a nucleophilic substitution reaction using benzyl chloride.
Esterification Reaction: The final step involves the esterification of the carboxylic acid group with methanol in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are carried out in specialized reactors to ensure safety and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl (2S,4S)-1-Boc-4-(4-benzyl-1-piperazinyl)pyrrolidine-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloride in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl or piperazine derivatives.
Applications De Recherche Scientifique
Methyl (2S,4S)-1-Boc-4-(4-benzyl-1-piperazinyl)pyrrolidine-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of Methyl (2S,4S)-1-Boc-4-(4-benzyl-1-piperazinyl)pyrrolidine-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl (2S,4S)-1-Boc-4-(4-methyl-1-piperazinyl)pyrrolidine-2-carboxylate
- Methyl (2S,4S)-1-Boc-4-(4-phenyl-1-piperazinyl)pyrrolidine-2-carboxylate
Uniqueness
Methyl (2S,4S)-1-Boc-4-(4-benzyl-1-piperazinyl)pyrrolidine-2-carboxylate is unique due to the presence of the benzyl group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, binding affinity, and overall pharmacological profile.
Propriétés
Formule moléculaire |
C22H33N3O4 |
|---|---|
Poids moléculaire |
403.5 g/mol |
Nom IUPAC |
1-O-tert-butyl 2-O-methyl (2S,4S)-4-(4-benzylpiperazin-1-yl)pyrrolidine-1,2-dicarboxylate |
InChI |
InChI=1S/C22H33N3O4/c1-22(2,3)29-21(27)25-16-18(14-19(25)20(26)28-4)24-12-10-23(11-13-24)15-17-8-6-5-7-9-17/h5-9,18-19H,10-16H2,1-4H3/t18-,19-/m0/s1 |
Clé InChI |
FDPUGCGRNSWTBL-OALUTQOASA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)OC)N2CCN(CC2)CC3=CC=CC=C3 |
SMILES canonique |
CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)N2CCN(CC2)CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


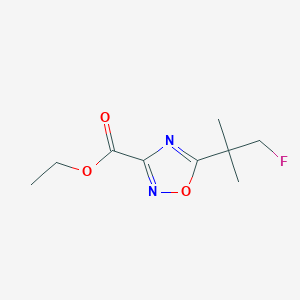
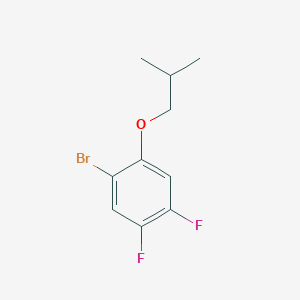
![(2E)-4-oxo-4-({3-[(propan-2-yloxy)carbonyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}amino)but-2-enoic acid](/img/structure/B14896040.png)
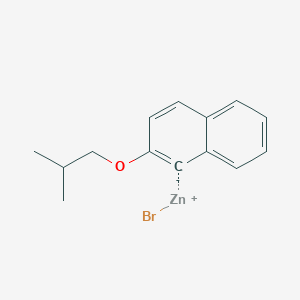

![2-Bromo-3,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B14896059.png)
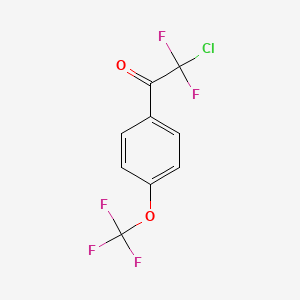
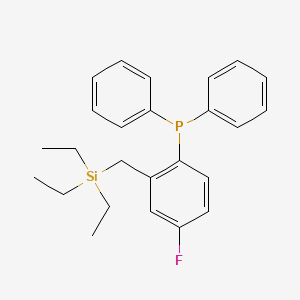
![3-[(4-Morpholino)methyl]phenylZinc bromide](/img/structure/B14896082.png)
